3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole
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Overview
Description
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered ring compounds containing nitrogen, which have many applications in organic chemistry, pharmaceuticals, and natural compounds . This particular compound is characterized by the presence of an ethenyl group and a methoxyphenyl group attached to the naphthoimidazole core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-methoxyphenyl glyoxal with appropriate amines and aldehydes under acidic or basic conditions . The reaction conditions often require the use of catalysts such as copper iodide (CuI) to facilitate the formation of the imidazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A structurally related compound with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Thiazole: Another heterocyclic compound with similar applications in pharmaceuticals and organic chemistry.
Oxazole: Known for its use in the synthesis of various bioactive molecules and materials.
Uniqueness
3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole is unique due to its specific structural features, such as the presence of an ethenyl group and a methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
81288-62-2 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-ethenyl-2-(4-methoxyphenyl)benzo[e]benzimidazole |
InChI |
InChI=1S/C20H16N2O/c1-3-22-18-13-10-14-6-4-5-7-17(14)19(18)21-20(22)15-8-11-16(23-2)12-9-15/h3-13H,1H2,2H3 |
InChI Key |
KGJPPBCQCUWJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2C=C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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